4-Amino-2-(octyloxy)benzoic acid
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Overview
Description
4-Amino-2-(octyloxy)benzoic acid is an organic compound with the molecular formula C15H23NO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position and an octyloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(octyloxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(octyloxy)benzoic acid. This can be achieved by reacting octanol with 2-hydroxybenzoic acid in the presence of an acid catalyst.
Amination: The next step involves introducing the amino group at the 4-position. This can be done through a nitration reaction followed by reduction. The nitration of 2-(octyloxy)benzoic acid yields 4-nitro-2-(octyloxy)benzoic acid, which is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(octyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide are typical reagents.
Major Products:
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Corresponding amines.
Substitution Products: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
4-Amino-2-(octyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of liquid crystals and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-(octyloxy)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may interfere with metabolic pathways, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Similar in structure but lacks the octyloxy group.
2-(Octyloxy)benzoic Acid: Similar but lacks the amino group.
4-Nitro-2-(octyloxy)benzoic Acid: A nitro derivative of the compound.
Uniqueness: 4-Amino-2-(octyloxy)benzoic acid is unique due to the presence of both the amino and octyloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13736-75-9 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-amino-2-octoxybenzoic acid |
InChI |
InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-14-11-12(16)8-9-13(14)15(17)18/h8-9,11H,2-7,10,16H2,1H3,(H,17,18) |
InChI Key |
SSIMXWSWYKRXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=CC(=C1)N)C(=O)O |
Origin of Product |
United States |
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